molecular formula C9H13NO2S B1418317 2-(ethanesulfonyl)-N-methylaniline CAS No. 1154999-52-6

2-(ethanesulfonyl)-N-methylaniline

Cat. No. B1418317
M. Wt: 199.27 g/mol
InChI Key: FZDBUNNNHVNXHM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Coenzyme M Analogues in Methanobacterium Thermoautotrophicum

Research has shown that analogues of 2-(methylthio)ethanesulfonate (a compound related to 2-(ethanesulfonyl)-N-methylaniline) were synthesized and tested as substrates for methyl-coenzyme M reductase in Methanobacterium thermoautotrophicum. These analogues were investigated for their ability to inhibit the reduction of methyl-coenzyme M to methane, with some, like bromoethanesulfonate and chloroethanesulfonate, proving to be potent inhibitors (Gunsalus, Romesser, & Wolfe, 1978).

Electrochemical Polymerization of 2-Ethylaniline

In a study focusing on the electrochemical polymerization of 2-methylaniline and 2-ethylaniline, researchers found that fully oxidized polymers undergo an acid-base transition leading to the formation of a protonated (bipolaronic) form. This study contributes to the understanding of the electroactive properties of polymers derived from compounds similar to 2-(ethanesulfonyl)-N-methylaniline (D'aprano, Leclerc, & Zotti, 1992).

Synthesis of 2-Chloro-6-Methylaniline

Another relevant study presented a new method for synthesizing 2-chloro-6-methylaniline using 2-methylaniline as the raw material. This process involved several steps, including treatment with chlorosulphonic acid and ammonia, highlighting the versatile synthetic applications of methylanilines (Zhang, 2009).

N-Alkylation of Aniline in Industrial Applications

The vapor phase alkylation of aniline with methanol to form N-methylaniline was explored in a study, showing its industrial significance in the manufacture of various products. The research optimized process parameters, demonstrating the practical application of such compounds in industrial contexts (Nehate & Bokade, 2009).

Environmental Impact: Degradation by Bacteria

An aerobic bacterium was isolated capable of degrading aniline and all isomers of methylaniline, including 2-methylaniline. This discovery is crucial for understanding the environmental impact and biodegradation of compounds like 2-(ethanesulfonyl)-N-methylaniline (Konopka, 1993).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-ethylsulfonyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-13(11,12)9-7-5-4-6-8(9)10-2/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDBUNNNHVNXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethanesulfonyl)-N-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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